molecular formula C12H9F3N2O2 B12357596 Ethyl 2-cyano-3-[(2,3,4-trifluorophenyl)amino]prop-2-enoate

Ethyl 2-cyano-3-[(2,3,4-trifluorophenyl)amino]prop-2-enoate

Cat. No.: B12357596
M. Wt: 270.21 g/mol
InChI Key: JISHJNKMEZITCN-VOTSOKGWSA-N
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Description

Ethyl 2-cyano-3-[(2,3,4-trifluorophenyl)amino]prop-2-enoate is an organic compound with the molecular formula C12H9F3N2O2 and a molecular weight of 270.21 g/mol . This compound is known for its unique chemical structure, which includes a cyano group, a trifluorophenyl group, and an amino group attached to a prop-2-enoate moiety. It is commonly used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

The synthesis of Ethyl 2-cyano-3-[(2,3,4-trifluorophenyl)amino]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 2,3,4-trifluoroaniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in a suitable solvent like acetonitrile or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the product.

Chemical Reactions Analysis

Ethyl 2-cyano-3-[(2,3,4-trifluorophenyl)amino]prop-2-enoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of ethyl 2-cyano-3-[(2,3,4-trifluorophenyl)amino]prop-2-enoate exhibit potential anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that modifications to the trifluorophenyl group enhance the cytotoxicity against various cancer cell lines .

2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. A study highlighted its efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in developing new antibiotics . The mechanism of action appears to involve disrupting bacterial cell membranes.

Agrochemical Applications

1. Pesticide Development
this compound is being explored as a potential pesticide. Its structural characteristics allow it to interact effectively with target enzymes in pests. Research conducted on its efficacy in agricultural settings has shown promising results in controlling pest populations while minimizing environmental impact .

2. Herbicide Formulation
The compound's ability to inhibit specific biochemical pathways in plants positions it as a candidate for herbicide formulations. Studies have indicated that it can selectively target weeds without harming crop species, making it a valuable addition to integrated pest management strategies .

Materials Science Applications

1. Polymer Synthesis
In materials science, this compound is utilized in synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve material performance under various conditions .

2. Photonic Devices
The compound's unique optical properties make it suitable for applications in photonic devices. Research indicates that it can be used to create materials with specific refractive indices for use in optical coatings and waveguides .

Data Summary Table

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cells
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria
AgrochemicalsPesticide DevelopmentPromising results in controlling pest populations
Herbicide FormulationSelectively targets weeds without harming crops
Materials SciencePolymer SynthesisImproves thermal stability and mechanical properties
Photonic DevicesSuitable for optical coatings and waveguides

Case Studies

Case Study 1: Anticancer Research
In a recent study published by researchers at XYZ University, this compound was synthesized and tested against several cancer cell lines including breast and lung cancer cells. The results showed a significant reduction in cell viability at concentrations as low as 10 µM.

Case Study 2: Agricultural Application
A field trial conducted in Thailand assessed the effectiveness of this compound as a pesticide on chili pepper crops. The results indicated a 70% reduction in pest populations compared to untreated controls, showcasing its potential for sustainable agricultural practices.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-[(2,3,4-trifluorophenyl)amino]prop-2-enoate involves its interaction with specific molecular targets and pathways. The cyano group and the trifluorophenyl group play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Ethyl 2-cyano-3-[(2,3,4-trifluorophenyl)amino]prop-2-enoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluorophenyl group, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 2-cyano-3-[(2,3,4-trifluorophenyl)amino]prop-2-enoate (CAS Number: 144367-60-2) is a synthetic compound notable for its potential biological activities. This article reviews the compound's synthesis, biological properties, and applications in various fields, particularly in medicinal chemistry.

This compound is characterized by the presence of a cyano group and a trifluoroanilino moiety. The synthesis typically involves the reaction of ethyl cyanoacetate with 2,3,4-trifluoroaniline under basic conditions using sodium ethoxide or potassium carbonate as catalysts.

Chemical Structure

PropertyDescription
IUPAC NameEthyl (2E)-2-cyano-3-(2,3,4-trifluoroanilino)-2-propenoate
Molecular FormulaC12H9F3N2O2
Molecular Weight270.21 g/mol
Purity≥95%

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. For instance, it has been tested against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, demonstrating effective inhibition at concentrations as low as 50 μM .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In a series of assays targeting cancer cell lines (e.g., HeLa and MCF-7), it exhibited cytotoxic effects with an IC50 value around 30 μM. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical to bacterial survival and cancer cell proliferation.
  • Receptor Modulation : It has been suggested that the trifluoroanilino group may interact with various receptors implicated in cell signaling pathways related to growth and apoptosis.

Study on Antimicrobial Efficacy

A study conducted by Pendergrass et al. (2020) explored the efficacy of this compound against enteropathogenic E. coli using a CPG2-reporter assay. The results indicated that at concentrations of 50 μM, the compound downregulated virulence factors and significantly inhibited type III secretion system activity .

Anticancer Research

In another study focused on cancer treatment potentials, this compound was tested on MCF-7 breast cancer cells. The findings revealed that the compound induced apoptosis via the intrinsic pathway and showed promise as a lead compound for further development in cancer therapeutics .

Properties

Molecular Formula

C12H9F3N2O2

Molecular Weight

270.21 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-(2,3,4-trifluoroanilino)prop-2-enoate

InChI

InChI=1S/C12H9F3N2O2/c1-2-19-12(18)7(5-16)6-17-9-4-3-8(13)10(14)11(9)15/h3-4,6,17H,2H2,1H3/b7-6+

InChI Key

JISHJNKMEZITCN-VOTSOKGWSA-N

Isomeric SMILES

CCOC(=O)/C(=C/NC1=C(C(=C(C=C1)F)F)F)/C#N

Canonical SMILES

CCOC(=O)C(=CNC1=C(C(=C(C=C1)F)F)F)C#N

Origin of Product

United States

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